molecular formula C9H11N3 B170024 N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 131084-54-3

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No. B170024
M. Wt: 161.2 g/mol
InChI Key: XTXUDUUPOZHIMK-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .


Synthesis Analysis

The synthesis of “N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine” and its derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine” is characterized by a pyrrole ring fused to a pyridine . The InChI code for this compound is 1S/C9H11N3/c1-12(2)9-8-7(3-5-10-8)4-6-11-9/h3-6,10H,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine” is a solid at room temperature . It has a molecular weight of 161.21 .

Safety And Hazards

The safety information for “N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .

Future Directions

The future directions for the research on “N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine” and its derivatives could involve further investigation into their biological activities and potential applications in pharmaceuticals . Additionally, more studies are needed to clearly understand the action mechanisms of pyrrolopyridine derivatives .

properties

IUPAC Name

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12(2)9-4-3-7-8(11-9)5-6-10-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXUDUUPOZHIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine

Synthesis routes and methods

Procedure details

A mixture of (6-dimethylamino-3-nitro-2-pyridyl)-acetonitrile (Compound 5c,2.06 g, 10.0 mmol), Raney nickel (0.70 g, washed thoroughly with absolute ethanol), and absolute ethanol/acetic acid (4:1, 50 mL) was shaken under ahydrogen atmosphere (3 atm) for 3 hours. The resulting mixture was filteredthrough diatomaceous earth (Celite (trademark)), and the filtrate was evaporated under reduced pressure. The residual oil was dissolved in water(25 mL), the pH was adjusted to 10 with sodium carbonate, and the mixture was extracted with methylene chloride (3×25 mL). These extracts werecombined, dried (MgSO4), and evaporated under reduced pressure to yield an oil. This oil was dissolved in ethyl acetate (10 mL), and this solution was passed through an alumina (basic) filter (approximately 100 g) followed by ethyl acetate (1500 mL). The resulting filtrate was evaporated under reduced pressure to yield Compound 7j (0.44 g, 2.73 mmol,27%) as a white solid: mp, 149.0°-151.0° C.; IR
Name
(6-dimethylamino-3-nitro-2-pyridyl)-acetonitrile
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Compound 5c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
27%

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